2-(2-methylcyclohexyl)acetic Acid

CAS No.: 6617-04-5

Cat. No.: VC4515053

Molecular Formula: C9H16O2

Molecular Weight: 156.225

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6617-04-5 |

|---|---|

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.225 |

| IUPAC Name | 2-(2-methylcyclohexyl)acetic acid |

| Standard InChI | InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | XZOWBIJUQVPEKP-UHFFFAOYSA-N |

| SMILES | CC1CCCCC1CC(=O)O |

Introduction

Chemical Identity and Structural Features

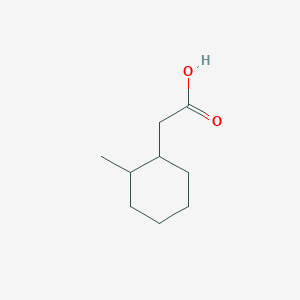

2-(2-Methylcyclohexyl)acetic acid (IUPAC name: 2-[2-methylcyclohexyl]acetic acid) is a monocarboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure consists of a cyclohexane ring substituted with a methyl group and an acetic acid chain at the 2-position (Figure 1).

Table 1: Key Structural and Identification Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6617-04-5 | |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| SMILES Notation | CC1CCCCC1CC(=O)O | |

| Boiling Point (est.) | 210–230°C | |

| Density (at 20°C) | 0.95–1.05 g/cm³ |

The cyclohexane ring adopts a chair conformation, with the methyl and acetic acid groups occupying equatorial positions to minimize steric strain . The carboxylic acid group enables hydrogen bonding, influencing its solubility and reactivity .

Synthesis and Industrial Production

Hydrogenation-Esterification Pathway

The primary synthesis route involves two stages:

-

Hydrogenation of o-Cresol:

o-Cresol (C₇H₈O) is hydrogenated in methylcyclohexane using a Raney nickel catalyst under high-pressure H₂ (1.5 MPa) to yield 2-methylcyclohexanol . -

Esterification and Hydrolysis:

2-Methylcyclohexanol undergoes esterification with acetic acid, followed by saponification to produce the carboxylic acid .

Table 2: Optimized Reaction Conditions

Solvent Recycling and Byproduct Management

Methylcyclohexane serves as a reusable solvent, while byproducts like 2-tetrahydrotoluene (<1%) are minimized through closed-loop systems . Industrial processes achieve >96% purity through vacuum distillation .

Physicochemical Properties

Thermal and Solubility Data

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

-

NMR (¹H): δ 1.2–1.8 (cyclohexyl protons), δ 2.3 (CH₂COO), δ 11.5 (COOH).

Applications and Industrial Relevance

Chemical Intermediate

-

Ester Production: Precursor to 2-methylcyclohexyl acetate (CAS 5726-19-2), a solvent in hydrogen peroxide production .

-

Polymer Chemistry: Modifies resin hydrophobicity in coatings and adhesives .

Niche Uses

-

Flavor/Fragrance: Imparts woody notes in perfumery (analogous to cyclohexyl acetates) .

-

Pharmaceuticals: Investigated as a building block for lipid-soluble prodrugs .

Table 3: Comparative Analysis of Cyclohexyl Acetic Acid Derivatives

| Compound | Boiling Point (°C) | Application |

|---|---|---|

| 2-Methylcyclohexyl acetate | 191.7 | Industrial solvent |

| Cyclohexaneacetic acid | 245 | Polymer modification |

| 2-(2-Methylcyclohexyl)acetic acid | 210–230 | Specialty synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume